molecular formula C7H14O3 B14743332 Propyl 2-hydroxy-2-methylpropanoate CAS No. 3196-84-7

Propyl 2-hydroxy-2-methylpropanoate

Cat. No.: B14743332
CAS No.: 3196-84-7
M. Wt: 146.18 g/mol
InChI Key: CSRFYVKSQFVNST-UHFFFAOYSA-N
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Description

Propyl 2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C7H14O3 . The related compound, propyl lactate (propyl 2-hydroxypropanoate), has a documented boiling point of 444 K (approximately 171°C) and a melting point of 233 K (approximately -40°C) . Compounds in this ester class are frequently investigated as volatile organic compounds (VOCs) in biomedical research. The analysis of urinary VOCs is a promising frontier for the non-invasive detection of cancers, including lung, bladder, and prostate cancer . Researchers are actively identifying and validating specific ester compounds as potential biomarkers to develop highly accurate diagnostic methods . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

CAS No.

3196-84-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C7H14O3/c1-4-5-10-6(8)7(2,3)9/h9H,4-5H2,1-3H3

InChI Key

CSRFYVKSQFVNST-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)(C)O

Origin of Product

United States

Preparation Methods

Direct Esterification Methods

Fischer Esterification

The most straightforward approach for synthesizing propyl 2-hydroxy-2-methylpropanoate is through Fischer esterification, involving the direct reaction of 2-hydroxy-2-methylpropanoic acid with propanol in the presence of an acid catalyst. This method represents a classic approach to ester synthesis with well-established protocols.

Reaction Conditions

The general reaction can be represented as:

2-hydroxy-2-methylpropanoic acid + propanol ⟶ this compound + water

Based on documented procedures for similar esters, the recommended reaction conditions are summarized in Table 1.

Table 1: Typical Reaction Conditions for Fischer Esterification

Parameter Typical Range Optimal Conditions
Temperature 50-110°C 80°C
Catalyst H₂SO₄, HCl, p-TsOH H₂SO₄ (1-5 mol%)
Molar Ratio (Alcohol:Acid) 1:1 to 3:1 1.5:1
Reaction Time 3-48 hours 24 hours
Solvent None or Toluene None (neat)
Water Removal Dean-Stark apparatus Required for high yields

The use of concentrated sulfuric acid or dry hydrogen chloride as catalysts has proven effective for preparing propyl esters of similar hydroxy acids. The reaction typically proceeds with moderate to good yields, depending on reaction optimization.

Experimental Procedure

A representative procedure based on synthesis of similar esters involves:

  • Charging a reaction vessel with 2-hydroxy-2-methylpropanoic acid (1 equivalent)
  • Adding propanol (1.5 equivalents)
  • Adding concentrated sulfuric acid (1-5 mol%)
  • Heating the mixture at reflux (≈80°C) for 24 hours with continuous water removal
  • Cooling the mixture to room temperature
  • Neutralizing excess acid with sodium bicarbonate solution
  • Extracting with an appropriate solvent (typically ethyl acetate)
  • Drying over anhydrous sodium sulfate
  • Removing the solvent under reduced pressure
  • Purifying the product through distillation

Reported yields for analogous esters range from 70-85% when reaction conditions are optimized.

Mineral Acid-Catalyzed Esterification

A specific variant of the Fischer esterification has been documented for the preparation of propyl esters of similar hydroxy acids. This method involves the reaction of racemic hydroxy acids with propanol in the presence of concentrated sulfuric acid or dry hydrogen chloride.

The procedure generally proceeds as follows:

"For example, the propyl and butyl esters can be prepared by reacting racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and propanol or butanol in the presence of a small amount of concentrated sulfuric acid or dry hydrogen chloride to form the respective propyl or butyl ester."

This method is particularly useful when preparing esters from acids with tertiary alcohol groups like 2-hydroxy-2-methylpropanoic acid, as the steric hindrance can sometimes reduce reaction rates in conventional Fischer esterification.

Alternative Esterification Approaches

Solid Acid Catalyst Methods

The use of solid acid catalysts offers advantages over conventional homogeneous acid catalysis, including easier separation, recyclability, and reduced equipment corrosion. Ion exchange resins like Amberlyst 36 have demonstrated efficiency in esterification reactions for structurally similar compounds.

Table 2: Properties of Amberlyst 36 for Solid-Phase Catalysis

Property Value
Matrix Styrene-divinylbenzene
Standard ionic form H+
Moisture content (%) 55
Surface area (m²/g) 33
Particle size (mm) 0.600-0.825
Capacity (eq/L) >1.95
Maximum operating temperature (K) 423

Based on studies with similar acid-alcohol combinations, a fixed-bed reactor or batch system using Amberlyst 36 as catalyst can achieve high conversion rates for the synthesis of this compound.

Transesterification

Transesterification represents another viable pathway for synthesizing this compound from other esters of 2-hydroxy-2-methylpropanoic acid. This process involves the exchange of the alkoxy group of an ester with propanol.

The general reaction is:

Methyl/ethyl 2-hydroxy-2-methylpropanoate + propanol ⟶ this compound + methanol/ethanol

This reaction typically requires base catalysis (sodium hydroxide, potassium hydroxide) or enzyme catalysis. The base-catalyzed reaction generally follows these steps:

  • Mixing the methyl or ethyl ester of 2-hydroxy-2-methylpropanoic acid with excess propanol
  • Adding a catalytic amount of base (typically 1-5 mol%)
  • Heating the mixture at 50-80°C for 3-6 hours
  • Neutralizing the catalyst with acid
  • Removing low-boiling alcohols by distillation
  • Purifying the product

Enzymatic Synthesis Methods

Lipase-Catalyzed Esterification

Enzymatic synthesis methods offer advantages of milder reaction conditions, higher selectivity, and environmentally friendly processes. Lipases are particularly effective for esterification and transesterification reactions involving hydroxy acids.

The enzymatic synthesis of this compound can be achieved using immobilized lipases such as Candida antarctica lipase B (CALB) or crude porcine pancreatic lipase. The basic reaction involves:

2-hydroxy-2-methylpropanoic acid + propanol ⟶ this compound + water

Table 3: Typical Conditions for Lipase-Catalyzed Esterification

Parameter Range
Temperature 30-60°C
pH 5.0-9.0
Enzyme loading 2-10% w/w
Solvent MTBE, tert-butyl alcohol, or solvent-free
Reaction time 24-72 hours
Water activity Controlled (<0.1)

Kinetic Resolution via Enzymatic Hydrolysis

For preparing enantiomerically pure this compound, enzymatic resolution offers a viable approach. This method involves selective hydrolysis of one enantiomer from a racemic mixture of the ester, followed by separation.

A documented approach for similar esters involves:

"The racemic ester is reacted with a hydrolase enzyme, preferably a lipase such as Candida antarctica lipase, to form a product mixture of ester and acid. The reaction with the hydrolase enzyme is preferably carried out in an aqueous buffer solution at a pH acceptable for the enzyme employed to provide a good rate of reaction, usually between about pH 5 and about pH 9."

For 2-hydroxy-2-methylpropanoic acid derivatives, the enzymatic resolution typically yields the (S)-enantiomer with high enantioselectivity when using lipases from Candida antarctica or porcine pancreatic sources.

Specialized Synthesis Routes

Diazotization of Amino Acids

One specialized method for synthesizing 2-hydroxy-2-methylpropanoic acid, which can then be esterified to form this compound, involves the diazotization of appropriate amino acids. This approach can provide access to enantiomerically pure hydroxy acids.

A reported method involves:

"In a 1L three-necked reaction flask, 2-methyl-L-phenylalanine hydrochloride (60.1 g, 0.28 mol), 1,4-dioxane (150 mL) and 1M dilute sulfuric acid aqueous solution (150 mL) were added, respectively. An aqueous solution of sodium nitrite (96 g, 1.39 mol, dissolved in 200 mL of distilled water) was added dropwise with cooling in an ice bath and stirred at room temperature overnight."

The resulting 2-hydroxy-3-o-methylpropanoic acid can then be converted to its propyl ester using standard esterification methods. While this specific approach produces a different hydroxy acid, the diazotization chemistry can be adapted to synthesize 2-hydroxy-2-methylpropanoic acid from appropriate amino acid precursors.

Hydrolysis of Nitriles

Another indirect route to this compound involves the hydrolysis of 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (or similar nitriles) in the presence of propanol and sulfuric acid:

"The ester of Formula V can also be prepared by hydrolysis of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile with sulphuric acid in the presence of the appropriate alcohol."

This one-pot method directly produces the ester without isolating the free acid, which can be advantageous for certain applications.

Method Comparison and Selection

Comparative Analysis of Preparation Methods

The selection of an appropriate synthesis method depends on several factors including available starting materials, scale of production, desired purity, and enantioselectivity requirements. Table 4 provides a comparative analysis of the discussed methods.

Table 4: Comparison of Synthesis Methods for this compound

Method Advantages Limitations Typical Yield Scalability
Fischer Esterification Simple setup, inexpensive reagents Water removal required, side reactions possible 70-85% Excellent
Solid Acid Catalysis Catalyst recovery, continuous processing possible Higher initial cost 60-80% Very good
Transesterification Mild conditions, high selectivity Requires pre-formed ester 75-90% Good
Enzymatic Synthesis Mild conditions, high stereoselectivity Higher cost, longer reaction times 60-80% Moderate
Diazotization Route Access to enantiopure product Multi-step, hazardous reagents 70-80% (overall) Limited
Nitrile Hydrolysis One-pot procedure Specialized starting materials 65-75% Good

Analytical Methods for Product Characterization

Chromatographic Analysis

This compound can be analyzed by reverse-phase HPLC methods with simple conditions. A suitable mobile phase contains acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy
  • Mass Spectrometry (MS)

For reference, similar esters typically exhibit the following spectroscopic characteristics:

  • ¹H NMR: Characteristic signals for the methyl groups at the hydroxy-bearing carbon (typically 1.2-1.5 ppm), propyl chain protons, and the hydroxyl proton
  • IR: Strong C=O stretching band at approximately 1720-1740 cm⁻¹ and a broad O-H stretching band

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-hydroxy-2-methylpropanoic acid.

    Reduction: 2-hydroxy-2-methylpropanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propyl 2-hydroxy-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.

    Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: The ester is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of propyl 2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propyl 4-Hydroxybenzoate (Propyl Paraben)

  • Molecular Formula : C₁₀H₁₂O₃
  • Functional Groups: Ester, phenolic hydroxyl.
  • Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity.
  • The hydroxyl group in Propyl 2-hydroxy-2-methylpropanoate is part of an aliphatic chain, increasing hydrophilicity and possibly altering solubility in nonpolar matrices .

3-(Trimethoxysilyl)Propyl Methacrylate

  • Molecular Formula : C₁₀H₂₀O₅Si (from ).
  • Functional Groups : Methacrylate ester, trimethoxysilyl.
  • Applications : Used in hybrid polymer scaffolds for bone tissue engineering due to crosslinking capabilities.
  • Comparison: this compound lacks the silyl group, limiting its utility in inorganic-organic hybrid materials.

Pyridalyl

  • Molecular Formula: C₁₆H₁₂Cl₄F₃NO₂
  • Functional Groups : Ether, chloro, trifluoromethyl.
  • Applications : Insecticide with broad-spectrum activity.
  • Comparison: Pyridalyl’s ether linkages and halogenated structure contribute to its persistence in environmental matrices, whereas this compound’s ester group may hydrolyze more readily. The target compound’s lower molecular weight (C₇H₁₄O₃ vs. 491.12 g/mol for Pyridalyl) suggests differences in volatility and bioavailability .

1-(Ethoxymethyl)-2-Methoxybenzene

  • Molecular Formula : C₇H₁₄O₂
  • Functional Groups : Aromatic ether, methoxy.
  • Applications: Fragrance component with rosy, earthy notes.
  • Comparison: The absence of an aromatic ring in this compound reduces its utility in fragrance applications.

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Stability Notes
This compound C₇H₁₄O₃ 146.18 Ester, hydroxyl Hypothesized: Polymer additives, solvents Likely hydrolytically sensitive due to ester group
Propyl 4-Hydroxybenzoate C₁₀H₁₂O₃ 180.20 Ester, phenolic hydroxyl Preservatives UV-stable, antimicrobial
Pyridalyl C₁₆H₁₂Cl₄F₃NO₂ 491.12 Ether, chloro, trifluoromethyl Pesticides Environmentally persistent
1-(Ethoxymethyl)-2-methoxybenzene C₇H₁₄O₂ 130.19 Ether, methoxy Fragrances High volatility

Research Findings and Structural Insights

  • Ester vs. Ether Stability: this compound’s ester group is more prone to hydrolysis than Pyridalyl’s ether linkages, limiting its environmental persistence .
  • Hydrophilicity : The hydroxyl group in the target compound enhances water solubility compared to Propyl Paraben’s aromatic structure, suggesting divergent applications in hydrophilic vs. lipophilic systems .
  • Thermal Behavior: Branched esters like this compound may exhibit lower melting points than linear analogs (e.g., 3-(trimethoxysilyl)propyl methacrylate), influencing processing in polymer synthesis .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity of Propyl 2-hydroxy-2-methylpropanoate in synthetic batches?

  • Methodological Answer : Use a combination of gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy. GC-FID is effective for quantifying purity (>97.0% as per commercial standards), while 1^1H and 13^13C NMR confirm structural integrity. For impurity profiling, compare retention times and spectral data against known impurities such as (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 60057-62-7) or related derivatives . High-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion peaks .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Monitor airborne concentrations using industrial hygiene protocols (e.g., NIOSH methods) to ensure exposure remains below recommended thresholds. Implement engineering controls (e.g., fume hoods) during handling and validate storage stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) .

Q. What synthetic routes are most effective for producing this compound with minimal byproducts?

  • Methodological Answer : Opt for esterification of 2-hydroxy-2-methylpropanoic acid with n-propanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, molar ratios) to suppress side reactions like transesterification. Post-synthesis, purify via fractional distillation (bp ~113–115°C) and characterize intermediates such as propyl chloroformate if used in stepwise synthesis .

Advanced Research Questions

Q. How can computational docking methods predict the biological interactions of this compound with target proteins?

  • Methodological Answer : Employ Lamarckian genetic algorithms (LGAs) in software like AutoDock 3.0 to model ligand-protein binding. Parameterize the compound’s force field using its logP, polar surface area, and torsional degrees of freedom. Validate docking poses with molecular dynamics simulations (e.g., AMBER or GROMACS) and correlate binding free energy (ΔG) with experimental IC50 values. Cross-reference results with structural analogs like ibuprofen derivatives to identify key binding motifs .

Q. What strategies resolve contradictions in toxicity data for this compound, particularly when extrapolating from animal models?

  • Methodological Answer : Conduct interspecies scaling using allometric models (e.g., body surface area adjustments) to translate rodent LD50 values to human equivalent doses. Address data gaps (e.g., lacking human carcinogenicity studies) by applying read-across methodologies with structurally related esters (e.g., methyl chloroformate AEGL data). Validate hypotheses using in vitro assays (e.g., Ames test for genotoxicity) and compare with acute exposure guideline levels (AEGLs) for chloroformates .

Q. How can researchers design experiments to profile degradation products of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions, and analyze degradation kinetics via LC-MS/MS. Identify primary metabolites (e.g., 2-hydroxy-2-methylpropanoic acid) and secondary oxidation products using high-resolution orbitrap MS. Cross-validate findings with in vivo studies (e.g., rat plasma samples) and reference impurity databases (e.g., EP monographs for propanoic acid derivatives) .

Methodological Notes

  • Data Contradictions : Discrepancies in purity or toxicity data often arise from divergent synthesis protocols or analytical sensitivity. Standardize reporting using ICH Q3A guidelines for impurities .
  • Advanced Instrumentation : For chiral resolution of stereoisomers, employ chiral HPLC columns (e.g., CHIRALPAK IA) with polar organic mobile phases .

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